molecular formula C14H15N3O B4855382 1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone

1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone

Cat. No.: B4855382
M. Wt: 241.29 g/mol
InChI Key: MGXMWSLZHFSKAX-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Chemical Science

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, primarily due to its prevalence in biological systems and its versatile pharmacological applications. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine scaffold is integral to the structure of DNA and RNA. gsconlinepress.comgsconlinepress.com This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of medicinal properties.

Pyrimidine derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. gsconlinepress.comnih.govorientjchem.org The structural versatility of the pyrimidine ring allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its physicochemical and biological properties. mdpi.com This adaptability has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govmdpi.com Consequently, numerous FDA-approved drugs incorporate the pyrimidine motif, highlighting its importance in modern medicine. nih.gov

Importance of the Ethanone (B97240) and Benzylamino Moieties in Synthetic Heterocyclic Chemistry

The specific properties of 1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone are influenced by its constituent functional groups: the ethanone (acetyl) and benzylamino moieties.

The ethanone group (a methyl ketone) attached to the C5 position of the pyrimidine ring is a significant feature. Ketones are versatile intermediates in organic synthesis, offering a reactive site for a variety of chemical transformations. The carbonyl group can participate in nucleophilic addition and condensation reactions, allowing for the extension of the molecular framework and the introduction of new functionalities. For instance, the ethanone moiety can be a precursor for the synthesis of more complex heterocyclic systems fused to the pyrimidine ring.

The benzylamino group at the C2 position is a secondary amine that combines the steric and electronic properties of both a benzyl (B1604629) group and an amino linker. The presence of the benzyl group can influence the molecule's lipophilicity and its ability to engage in π-stacking interactions with biological targets. The amino group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition processes. The introduction of a benzylamino substituent is a common strategy in medicinal chemistry to modulate the biological activity of a heterocyclic core.

Research Landscape and Scope of Investigation for this compound

A comprehensive review of the current scientific literature reveals that dedicated research on this compound is notably limited. There is a conspicuous absence of published studies detailing its synthesis, characterization, or evaluation of its biological activity. This scarcity of information suggests that this specific compound has not been a primary focus of academic or industrial research to date.

While direct research is lacking, the synthesis of this compound can be logically inferred from established principles of pyrimidine chemistry. A plausible synthetic route would involve the nucleophilic substitution of a suitable leaving group (such as a halogen) at the 2-position of a 1-(4-methyl-5-acetylpyrimidin-2-yl) precursor with benzylamine. Alternatively, a reductive amination reaction between 1-(2-amino-4-methylpyrimidin-5-yl)ethanone and benzaldehyde (B42025) could also yield the target compound.

The absence of dedicated research on this compound presents a clear opportunity for future investigation. Given the well-documented biological significance of pyrimidine derivatives, this compound represents an unexplored area of chemical space. Future research could focus on:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce the compound in good yield and purity, followed by comprehensive spectroscopic characterization.

Biological Screening: Evaluating the compound for a range of biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, based on the known properties of related pyrimidine derivatives.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with variations in the benzylamino and ethanone moieties to understand how structural modifications impact its biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(benzylamino)-4-methylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-13(11(2)18)9-16-14(17-10)15-8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXMWSLZHFSKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to the Synthesis of 1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone

The formation of the target compound can be approached through several convergent strategies that build the pyrimidine (B1678525) ring with the desired functionalities either pre-installed on the precursors or formed during the reaction sequence.

The foundational strategy for synthesizing many pyrimidines involves the condensation of a β-dicarbonyl compound with a compound containing an N-C-N moiety. wikipedia.org For the target molecule, a key precursor is N-benzylguanidine, which provides the N-C-N backbone and the C2-benzylamino substituent. This can be synthesized from benzylamine and a cyanamide source.

The three-carbon component required is typically a derivative of 2-methyl-3-oxobutanal, functionalized to carry the C5-acetyl group. A common precursor in this class is an enamine or a related activated β-dicarbonyl compound. The synthesis often relies on the derivatization of readily available starting materials like acetoacetanilide or ethyl acetoacetate to introduce the necessary functional groups prior to the final ring-forming step. researchgate.net

Multi-component reactions (MCRs) are highly efficient for creating molecular complexity in a single step and are particularly attractive for generating diverse libraries of compounds. nih.govbohrium.com The synthesis of substituted pyrimidines is well-suited to MCRs, which can construct the heterocyclic core from three or more simple starting materials. bohrium.com

A potential MCR approach for a structure like this compound could involve the reaction of an amidine (such as N-benzylguanidine), an enamine or ketone, and an orthoformate in a three-component coupling. organic-chemistry.org Such reactions often proceed through a sequence of condensation and dehydrogenation steps to form the aromatic pyrimidine ring. nih.govacs.org Iridium-catalyzed MCRs, for example, can assemble pyrimidines from amidines and up to three different alcohol molecules, showcasing a sustainable and regioselective approach. organic-chemistry.orgfigshare.com

The critical step in many pyrimidine syntheses is the cyclization event that forms the heterocyclic ring. umich.edu This typically involves the reaction of a 1,3-dicarbonyl compound with an amidine hydrochloride. The mechanism proceeds via initial condensation between one of the carbonyl groups and an amino group of the amidine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. umich.edu

For the target compound, this would involve the cyclocondensation of N-benzylguanidine with a suitable β-dicarbonyl precursor that contains the requisite methyl and acetyl groups at the correct positions. The reaction is often promoted by acid or base catalysis to facilitate the condensation and dehydration steps. The de novo biosynthesis of pyrimidines in nature also relies on a cyclization step, where the enzyme dihydroorotase catalyzes the ring closure of carbamoyl-L-aspartate. umich.educreative-proteomics.com

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of pyrimidine synthesis, careful optimization of reaction parameters such as catalysts, solvents, and temperature is essential.

A variety of catalytic systems have been developed to improve the yield, selectivity, and environmental footprint of pyrimidine synthesis. mdpi.com These range from simple acid or base catalysis to more complex transition metal and organocatalytic systems.

Catalyst SystemReactant TypesTypical ConditionsKey Advantages
Iridium-Pincer Complexes Amidines, AlcoholsHigh TemperatureHigh regioselectivity, sustainable, broad substrate scope. organic-chemistry.org
Zinc Chloride (ZnCl₂) Enamines, Orthoformates, Ammonium Acetate (B1210297)Moderate TemperatureSingle-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org
Iron(II) Complexes Ketones, Aldehydes, Esters, AmidinesRoom TemperatureOperationally simple, good functional group tolerance. organic-chemistry.org
Choline Hydroxide α,β-Unsaturated Ketones, Amidines60 °CGreen and recyclable catalyst and reaction medium. mdpi.com
L-proline / TFA Aldehydes, Urea/Thiourea, DihydropyranReflux (85 °C)Organocatalytic system for fused pyrimidine synthesis. acs.org

This table presents a summary of various catalytic systems used in the synthesis of pyrimidine derivatives, based on published research findings.

Iridium-based catalysts have proven highly effective in MCRs, enabling the regioselective synthesis of unsymmetrically substituted pyrimidines. organic-chemistry.org Lewis acids like zinc chloride (ZnCl₂) can catalyze three-component coupling reactions efficiently. organic-chemistry.org Furthermore, earth-abundant and environmentally benign metals like iron have been used to develop catalytic systems that operate under mild conditions with broad functional group tolerance. organic-chemistry.org Organocatalysts and green catalysts like choline hydroxide are also gaining prominence. mdpi.comacs.org

The choice of solvent and the reaction temperature are critical parameters that significantly influence reaction rates and product yields in pyrimidine synthesis. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism.

Studies have shown that mixed solvent systems, such as a combination of water and ethanol, can be highly effective. researchgate.net In some protocols, solvent-free conditions have been successfully implemented, offering a greener alternative that can simplify purification and reduce waste. researchgate.net

Temperature plays a crucial role in overcoming the activation energy of the reaction. Increasing the reaction temperature often leads to a significant reduction in reaction time and an increase in yield, up to an optimal point. For instance, in the synthesis of certain fused pyrimidines, raising the temperature from room temperature to 60 °C or 80 °C dramatically improved the product yield. acs.org However, excessively high temperatures can lead to side reactions and decomposition, necessitating careful optimization for each specific reaction. acs.org The general trend is that solubility of pyrimidine derivatives increases with temperature, which must be considered for both the reaction and the subsequent product isolation.

ParameterObservationRationale / Example
Solvent Mixed aqueous/organic solvents (e.g., H₂O/EtOH) can be effective.Balances solubility of polar and non-polar reactants; can facilitate greener reaction conditions. researchgate.net
Solvent Solvent-free conditions are increasingly utilized.Reduces environmental impact and simplifies workup procedures. researchgate.net
Temperature Increasing temperature from RT to 60-100 °C often increases yield.Provides sufficient energy to overcome activation barriers for cyclization and dehydration steps. acs.org
Temperature An optimal temperature exists beyond which yield may not improve.High temperatures can cause decomposition of reactants or products, or promote side reactions. acs.org

This table summarizes the general effects of solvent and temperature on pyrimidine synthesis based on reported findings.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry can be effectively applied to the synthesis of this compound to enhance its environmental sustainability. Key areas of focus include the use of alternative energy sources, greener solvents, and catalytic systems.

Microwave-Assisted Synthesis:

One of the most impactful green chemistry approaches is the use of microwave irradiation as an alternative to conventional heating. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts. For the synthesis of the target pyrimidine, microwave irradiation can be employed to accelerate the cyclocondensation reaction between N-benzylguanidine and 3-acetyl-2,4-pentanedione. This method offers a more energy-efficient and time-saving alternative to traditional refluxing techniques.

Use of Greener Solvents:

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often employ volatile organic compounds (VOCs) which can have detrimental environmental and health impacts. For the synthesis of this compound, the feasibility of using greener solvents such as ethanol, water, or ionic liquids should be explored. Ethanol is a bio-based and relatively benign solvent. Water is the most environmentally friendly solvent, and its use in organic synthesis is a major goal of green chemistry. Ionic liquids, with their low vapor pressure and high thermal stability, can also serve as recyclable reaction media.

Catalytic Approaches:

Table 2: Comparison of Conventional and Green Synthetic Approaches

ParameterConventional MethodGreen Chemistry Approach
Energy Source Conventional heating (reflux)Microwave irradiation
Solvent Volatile organic solvents (e.g., toluene, DMF)Greener solvents (e.g., ethanol, water, ionic liquids)
Catalyst Stoichiometric acid or baseCatalytic amounts of reusable solid acids or bases
Reaction Time Several hoursMinutes to a few hours
Waste Generation HigherLower

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of the synthetic intermediates and the final product, this compound, is crucial to obtain a compound of high purity. The choice of purification technique depends on the physical and chemical properties of the compounds, such as their polarity, solubility, and crystallinity.

Purification of Intermediates:

The primary intermediate in the proposed synthesis is N-benzylguanidine. If synthesized in the laboratory, it would require purification before use. Common methods for purifying guanidine (B92328) derivatives include:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude N-benzylguanidine can be dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined by the solubility profile of the compound.

Acid-Base Extraction: Since guanidines are basic, an acid-base extraction can be employed to separate them from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the guanidine, which then partitions into the aqueous phase. The aqueous phase can then be basified, and the purified guanidine can be extracted back into an organic solvent.

Purification of the Final Compound:

For the final product, this compound, a combination of chromatographic and non-chromatographic techniques is typically employed.

Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. For the purification of the target pyrimidine, silica (B1680970) gel is a common stationary phase. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to elute the compounds from the column. The polarity of the eluent is gradually increased to separate the desired product from any unreacted starting materials or byproducts.

Recrystallization: After initial purification by column chromatography, recrystallization can be used to obtain the final product in high purity. The selection of an appropriate solvent or solvent system is key to successful recrystallization. The compound should be sparingly soluble in the solvent at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing pyrimidine derivatives include ethanol, methanol (B129727), acetonitrile (B52724), and mixtures of these with water.

Washing: The crude solid product obtained after the reaction can be washed with a suitable solvent to remove soluble impurities. For instance, washing with a non-polar solvent like diethyl ether or hexane can remove non-polar byproducts.

Table 3: Purification Techniques and Their Applications

TechniquePrincipleApplication
Recrystallization Difference in solubility at different temperatures.Purification of solid intermediates and the final product.
Column Chromatography Differential adsorption on a stationary phase.Separation of the final product from starting materials and byproducts.
Acid-Base Extraction Difference in the acidic/basic properties of the compounds.Purification of basic intermediates like N-benzylguanidine.
Washing Selective dissolution of impurities.Initial purification of the crude solid product.

Chemical Reactivity and Derivatization Studies of 1 2 Benzylamino 4 Methylpyrimidin 5 Yl Ethanone

Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that generally renders it susceptible to nucleophilic attack and resistant to electrophilic substitution. However, the substituents on the ring, namely the 2-benzylamino and 4-methyl groups, significantly modulate this inherent reactivity.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution on the pyrimidine ring is generally disfavored due to its π-deficient nature. However, the presence of the electron-donating benzylamino group at the C2-position can activate the ring towards electrophilic attack. This activation is most pronounced at the C5 position, which is para to the amino group, making it the most likely site for electrophilic substitution.

Common electrophilic aromatic substitution reactions that could potentially be applied to 1-[2-(benzylamino)-4-methylpyrimidin-5-yl]ethanone include halogenation, nitration, and Friedel-Crafts reactions. For instance, halogenation of 2-aminopyrimidines has been shown to occur at the 5-position. The Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring, is another potential electrophilic substitution that could occur at the C5-position, although the existing acetyl group might influence the reaction's feasibility and regioselectivity. ijpcbs.comwikipedia.orgjk-sci.comchemistrysteps.com

Reaction Potential Reagents Expected Position of Substitution
HalogenationBr₂/AcOH, Cl₂/AcOH5-position
NitrationHNO₃/H₂SO₄5-position
Vilsmeier-HaackPOCl₃/DMF5-position

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The electron-deficient character of the pyrimidine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr). The positions most prone to nucleophilic attack are C2, C4, and C6. In the case of this compound, the C2 and C4 positions are already substituted. While the benzylamino group at C2 is not a typical leaving group, reactions involving the displacement of substituents at the C2 or C4 positions of the pyrimidine ring are known, especially if a good leaving group is present. For instance, if a halogen were present at the C2 or C4 position, it could be readily displaced by various nucleophiles. nih.gov

Oxidation and Reduction Chemistry of the Pyrimidine System

The pyrimidine ring can undergo both oxidation and reduction reactions, although these are less common than substitution reactions. Oxidation of the nitrogen atoms in the pyrimidine ring can lead to the formation of N-oxides. cdnsciencepub.com For instance, treatment with peracids can result in the formation of the corresponding pyrimidine N-oxide. The specific nitrogen that gets oxidized would depend on the electronic effects of the substituents.

Reduction of the pyrimidine ring is also possible, typically through catalytic hydrogenation. This would lead to the formation of dihydropyrimidine or tetrahydropyrimidine derivatives. The conditions required for reduction would depend on the desired degree of saturation.

Transformation Typical Reagents Potential Products
N-Oxidationm-CPBA, H₂O₂/AcOHPyrimidine N-oxide
Ring ReductionH₂/Pd, NaBH₄Dihydropyrimidine, Tetrahydropyrimidine

Transformations Involving the Ethanone (B97240) Moiety

The ethanone group at the C5-position provides a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Reactivity of the Carbonyl Group

The carbonyl group of the ethanone moiety is susceptible to nucleophilic attack and can participate in various condensation reactions. One of the most common reactions is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. donnu.edu.uanih.govnih.govchemrevlett.com These α,β-unsaturated ketones are valuable intermediates for the synthesis of various heterocyclic compounds.

The carbonyl group can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). mdma.chyoutube.comorganic-chemistry.orgyoutube.comyoutube.com Further reduction to the corresponding ethyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Reaction Type Reagents Product Type
Claisen-Schmidt CondensationAromatic aldehyde, Base (e.g., NaOH)Chalcone
Reduction to AlcoholNaBH₄, LiAlH₄Secondary alcohol
Reductive AminationAmine, Reducing agent (e.g., NaBH₃CN)Amine

Alpha-Carbon Functionalization Reactions

The α-carbon of the ethanone group is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for a range of functionalization reactions at this position.

Halogenation: Alpha-halogenation of the ethanone can be achieved using reagents like bromine in acetic acid. acs.org This reaction introduces a halogen atom at the α-carbon, which can serve as a leaving group for subsequent nucleophilic substitution reactions.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of the α-carbon. scilit.comnih.govnih.gov This three-component reaction of the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine leads to the formation of a β-amino ketone, known as a Mannich base. These compounds are important synthetic intermediates.

Reaction Typical Reagents Product
α-HalogenationBr₂/AcOHα-Bromo ketone
Mannich ReactionFormaldehyde, Secondary amine, Acid/Base catalystβ-Amino ketone (Mannich base)

Condensation and Annulation Reactions

The acetyl group at the C5 position of the pyrimidine ring in this compound serves as a versatile handle for various condensation and annulation reactions, leading to the formation of fused heterocyclic systems. These reactions are instrumental in the synthesis of novel derivatives with potential biological activities.

One of the key transformations involves the construction of thieno[2,3-d]pyrimidine scaffolds. This can be achieved through a multi-step sequence that often begins with a Gewald-type reaction. rsc.org For instance, 5-acetylpyrimidine derivatives can react with elemental sulfur and a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base to yield a 2-aminothiophene intermediate. This intermediate can then undergo intramolecular cyclization to form the thieno[2,3-d]pyrimidine ring system. rsc.orgnih.govresearchgate.net

Another important class of annulation reactions is the synthesis of pyrazolo[3,4-d]pyrimidines. nih.govekb.eg These bicyclic heterocycles are considered bioisosteres of purines and have attracted significant attention in medicinal chemistry. researchgate.net The synthesis often involves the condensation of the 5-acetyl group with a hydrazine derivative. For example, reaction with hydrazine hydrate can lead to the formation of a pyrazole ring fused to the pyrimidine core. The reaction conditions can be tuned to introduce various substituents on the pyrazole ring, offering a pathway to a diverse library of compounds. nih.govresearchgate.net

Furthermore, the acetyl group can participate in condensation reactions with various active methylene compounds, such as those used in Knoevenagel condensation, to form α,β-unsaturated ketone intermediates. researchgate.net These intermediates are valuable precursors for further cyclization reactions, enabling the synthesis of a wide range of fused heterocyclic systems. For example, reaction with dimethylformamide dimethyl acetal (DMF-DMA) can lead to the formation of an enaminone, which can subsequently be cyclized with amines or other nucleophiles to construct pyridopyrimidine derivatives. researchgate.net

Table 1: Examples of Condensation and Annulation Reactions

Starting Material Reagents and Conditions Product Reference
5-Acetylpyrimidine derivative Hydrazine hydrate, ethanol, reflux Pyrazolo[3,4-d]pyrimidine derivative researchgate.net
5-Acetylpyrimidine derivative Ethyl cyanoacetate, sulfur, morpholine, ethanol, reflux Thieno[2,3-d]pyrimidine derivative rsc.org
5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine DMF-DMA, benzene, reflux 4-Methylthio-8H-pyrido-[2,3-d]pyrimidine-5-one derivative researchgate.net
3-Methyl-1H-pyrazol-5(4H)-one 4-(Dimethylamino)benzaldehyde, thiourea Pyrazolo[3,4-d]pyrimidine derivative researchgate.net

Modifications of the Benzylamino Side Chain

Amine Functionalization and Protection Strategies

The exocyclic secondary amine of the benzylamino group is a key site for functionalization and modification. Due to its nucleophilic nature, this amine can undergo various reactions, but its reactivity often necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. libretexts.org

A common strategy for protecting the benzylamino group is its conversion to a carbamate. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and removal under acidic conditions. masterorganicchemistry.com The protection can be achieved by reacting the parent compound with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like 4-dimethylaminopyridine (DMAP). nih.gov This protection strategy masks the reactivity of the amine, allowing for selective reactions at other positions of the molecule. nih.gov Following the desired transformations, the Boc group can be readily removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). masterorganicchemistry.comnih.gov

Besides protection, the amine can be directly functionalized. For instance, acylation with various acyl chlorides or anhydrides can introduce a range of substituents, leading to the formation of amide derivatives. These modifications can significantly alter the electronic and steric properties of the molecule.

Engineered enzymes, such as threonine aldolases, have also been utilized for the α-functionalization of benzylamines, demonstrating the potential for biocatalytic approaches to introduce complexity and chirality. nih.gov

Table 2: Amine Protection and Functionalization Strategies

Reaction Reagents and Conditions Product Reference
Boc Protection Boc anhydride, DMAP N-Boc-1-[2-(benzylamino)-4-methylpyrimidin-5-yl]ethanone nih.gov
Boc Deprotection Trifluoroacetic acid (TFA), Dichloromethane (DCM) This compound nih.gov
N-Alkylation Alcohols, Mn(I) pincer catalyst N-alkylated benzylamine derivative organic-chemistry.org
Acylation Acyl chloride, base N-acylated benzylamine derivative libretexts.org

Reactions at the Benzyl (B1604629) Ring

The benzyl ring of the benzylamino side chain can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the attached pyrimidine ring system. Nevertheless, under appropriate conditions, functional groups can be introduced onto the aromatic ring.

One notable reaction is the Vilsmeier-Haack reaction, which is a method for the formylation of electron-rich aromatic rings. wikipedia.orgijpcbs.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comorganic-chemistry.org While the benzyl ring in this specific compound may not be highly activated, formylation could potentially occur at the para position, which is sterically favored. jk-sci.com The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group, which can then be further elaborated into other functional groups. ijpcbs.com

Reactions can also occur at the benzylic position, which is the carbon atom attached to both the nitrogen and the phenyl ring. khanacademy.org For instance, radical bromination can introduce a bromine atom at the benzylic position, which can then be displaced by various nucleophiles to introduce a wide range of functionalities. khanacademy.org Furthermore, oxidation reactions can convert the benzylic CH₂ group into a carbonyl group.

In some cases, more complex rearrangements involving the benzyl group have been observed. For example, a base-mediated benzylic 1,4-rearrangement followed by cyclization has been reported for related systems, indicating the potential for unexpected and novel transformations. nih.gov

Table 3: Reactions Involving the Benzyl Side Chain

Reaction Type Reagents and Conditions Potential Product Reference
Vilsmeier-Haack Formylation DMF, POCl₃ 1-[2-((4-Formylbenzyl)amino)-4-methylpyrimidin-5-yl]ethanone wikipedia.orgijpcbs.com
Free Radical Bromination N-Bromosuccinimide (NBS), light 1-[2-(Amino(bromo)(phenyl)methyl)-4-methylpyrimidin-5-yl]ethanone khanacademy.org
Benzylic Oxidation Oxidizing agent (e.g., KMnO₄) 1-[2-(Benzoylamino)-4-methylpyrimidin-5-yl]ethanone khanacademy.org
Benzylic 1,4-Rearrangement Strong base (e.g., LDA) Rearranged/cyclized product nih.gov

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Advanced Spectroscopic and Structural Elucidation of 1 2 Benzylamino 4 Methylpyrimidin 5 Yl Ethanone

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise information about the molecule's composition and fragmentation pattern can be obtained.

High-resolution mass spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which in turn allows for the unambiguous determination of its elemental composition. For 1-[2-(benzylamino)-4-methylpyrimidin-5-yl]ethanone, with a molecular formula of C14H15N3O, the theoretical monoisotopic mass can be calculated. This high-precision measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

ParameterValue
Molecular FormulaC14H15N3O
Theoretical Monoisotopic Mass241.1215
Theoretical [M+H]+242.1293
Theoretical [M+Na]+264.1113
Theoretical [M+K]+280.0852

Note: These values are theoretical and would be confirmed by experimental HRMS analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by analyzing its fragmentation patterns. The protonated molecule ([M+H]+) of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the molecule's substructures.

Based on the structure of this compound, several characteristic fragmentation pathways can be predicted. The bond between the benzyl (B1604629) group and the amino nitrogen is a likely site for cleavage, which would result in the formation of a stable tropylium (B1234903) ion (C7H7+) at m/z 91. Another probable fragmentation would involve the loss of the acetyl group (CH3CO) from the pyrimidine (B1678525) ring, leading to a fragment ion with a corresponding mass shift. Cleavage within the pyrimidine ring itself could also occur, yielding further diagnostic ions. While specific experimental data is not available, studies on similar pyrimidine derivatives often show characteristic losses of small neutral molecules like HCN or CH3CN. sapub.org

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
242.1391.05C9H8N3OTropylium ion (benzyl cation)
242.13199.09C2H3O[M+H - CH3CO]+
242.13151.09C7H7N[M+H - C7H7N]+

Note: The m/z values are theoretical and the fragmentation pathways are predicted based on general principles of mass spectrometry. chemguide.co.uknih.gov

X-ray Crystallography for Solid-State Structure Determination

To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, which in turn reveals the precise location of each atom.

While no published crystal structure for this compound is currently available, a hypothetical analysis would focus on several key structural features. The planarity of the pyrimidine ring would be of interest, as would the torsion angles defining the orientation of the benzylamino and acetyl substituents. Intermolecular interactions, such as hydrogen bonding (e.g., between the N-H of the benzylamino group and the carbonyl oxygen or a pyrimidine nitrogen of a neighboring molecule) and π-π stacking between the aromatic rings, would be crucial in determining the crystal packing. These interactions play a significant role in the physical properties of the solid material, including its melting point and solubility.

Table 3: Hypothetical Crystallographic Data Interpretation

ParameterExpected Observation
Crystal SystemMonoclinic or Orthorhombic (Common for organic molecules)
Space GroupP21/c or P-1 (Common centrosymmetric space groups)
Key Bond LengthsC-N, C=O, C-C bond lengths consistent with standard values
Key Bond AnglesAngles around sp2 and sp3 hybridized carbons as expected
Torsion AnglesDefining the conformation of the benzyl and acetyl groups
Intermolecular InteractionsHydrogen bonding, π-π stacking

Note: This table represents expected outcomes from a single-crystal X-ray diffraction study and is not based on experimental data for the target compound.

Thermal Analysis Techniques for Stability and Decomposition Pathways (Academic context)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature. wikipedia.org These methods provide valuable information about the thermal stability, decomposition profile, and phase transitions of a compound.

In a typical TGA experiment, the mass of a sample is monitored as it is heated at a constant rate. researchgate.netresearchgate.net For this compound, the TGA curve would likely show a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures, corresponding to the decomposition of the molecule. The onset temperature of decomposition is a key indicator of its thermal stability.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnih.govshimadzu.commalvernpanalytical.comcreative-proteomics.com A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The sharpness and enthalpy of the melting peak can provide information about the purity and crystallinity of the sample. At higher temperatures, exothermic peaks may be observed, corresponding to decomposition processes. Studies on other pyrimidine derivatives have shown that decomposition can be a multi-step process. nih.govunal.edu.co

Table 4: Expected Thermal Analysis Data for this compound

TechniqueParameterExpected Observation
TGAOnset of DecompositionA specific temperature at which significant mass loss begins
TGADecomposition StepsOne or more distinct mass loss events
TGAResidual MassPercentage of mass remaining at the end of the experiment
DSCMelting Point (Tm)A sharp endothermic peak at a characteristic temperature
DSCEnthalpy of Fusion (ΔHf)The amount of heat required to melt the sample
DSCDecompositionExothermic events at temperatures above the melting point

Note: The data in this table are illustrative of the expected results from TGA and DSC analyses and are not based on experimental measurements for the title compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and composition of the material.

A study on the thermal decomposition of pyrimidine derivatives indicates that their stability is influenced by their structure and substitutions. For this compound, the TGA curve would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass. While specific data for this compound is not available, a general trend for similar pyrimidine derivatives shows decomposition occurring at elevated temperatures, often in distinct stages corresponding to the loss of specific functional groups.

Table 1: Hypothetical TGA Data for this compound

Decomposition StageTemperature Range (°C)Weight Loss (%)Remarks
1200 - 35045Loss of the benzylamino group and subsequent fragmentation.
2350 - 50030Decomposition of the pyrimidine ring.
3> 50020Further degradation of organic residues.
Residual Mass at 700°C 5

Note: This data is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the searched literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. nih.govulb.ac.be

The DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm provides the melting temperature (T_m), and the area under the peak is proportional to the enthalpy of fusion (ΔH_f). Research on various pyrimidine derivatives has shown that melting points are highly dependent on the nature and position of substituents on the pyrimidine ring. researchgate.net For instance, the introduction of different functional groups can alter the intermolecular forces, thereby affecting the melting temperature. researchgate.net

Table 2: Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting155160120

Note: This data is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the searched literature.

The study of thermal properties is essential for understanding the stability and handling requirements of chemical compounds in various applications, including pharmaceutical development and materials science. nih.gov

Computational and Theoretical Chemistry Studies of 1 2 Benzylamino 4 Methylpyrimidin 5 Yl Ethanone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for understanding the electronic structure and reactivity of molecules from first principles. researchgate.net These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) ApplicationsDensity Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules.nih.govInstead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. For a molecule like 1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone, DFT would be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (the ground state structure) by finding the minimum energy conformation. aimspress.com

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data helps to confirm the optimized structure. niscpr.res.in

Determine Electronic Properties: Calculate properties such as dipole moment, polarizability, and electrostatic potential, which are crucial for understanding the molecule's interactions. nih.gov

A typical DFT study would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. irjweb.com

Ab Initio Methods for Molecular Properties PredictionAb initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that do not rely on experimental data for their parameters.ripublication.comWhile computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. These methods would be used to predict:

Precise electronic energies and bond properties.

Ionization potentials and electron affinities.

Excited state properties, which are important for understanding a molecule's response to light (UV-Vis spectroscopy).

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into dynamic processes.

Conformational Landscapes and Energetic MinimaThe benzylamino and ethanone (B97240) groups in this compound are flexible and can rotate around single bonds. This flexibility gives rise to multiple possible three-dimensional shapes, or conformations. MD simulations are used to explore this conformational landscape by simulating the molecule's motion over a period of time (from nanoseconds to microseconds). This allows researchers to:

Identify the most stable, low-energy conformations (energetic minima).

Determine the energy barriers between different conformations.

Understand the relative populations of different conformers at a given temperature.

Intermolecular Interaction DynamicsMD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent (e.g., water) or a biological target like a protein.researchgate.netFor the subject compound, an MD simulation could model:

Solvation: How water molecules arrange around the compound and form hydrogen bonds.

Binding Dynamics: If the molecule were a drug candidate, simulations could show how it binds to its target protein, revealing the stability of the interaction and the key amino acids involved. nih.gov

Aggregation: How multiple molecules of the compound might interact with each other in a solution.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. nih.gov This method is crucial for understanding drug-receptor interactions and predicting the binding affinity of a compound, which correlates with its potential biological activity. davuniversity.org For this compound, docking studies can identify plausible binding modes within the active site of a target biomolecule, providing a rational basis for its mechanism of action.

Ligand-Target Interactions with Model Biomolecules (e.g., enzymes, receptors in in vitro systems)

The pyrimidine (B1678525) scaffold is a core component of many biologically active molecules, frequently targeting enzymes like kinases, β-glucuronidase, and dihydrofolate reductase (DHFR). nih.govnih.gov Molecular docking simulations of this compound against such model biomolecules can reveal key intermolecular interactions that stabilize the ligand-receptor complex.

The structural features of the compound are critical for these interactions:

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a common interaction pattern for kinase inhibitors. acs.org

Benzylamino Group: The secondary amine (-NH-) can serve as a hydrogen bond donor, while the benzyl (B1604629) group can form hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Ethanone Group: The carbonyl oxygen is a potential hydrogen bond acceptor.

Docking studies on analogous 2-aminopyrimidine (B69317) derivatives have shown that these interactions are crucial for potent inhibitory activity. nih.gov For instance, simulations predict that the compound could bind to the ATP-binding site of a protein kinase, with the pyrimidine core forming hydrogen bonds with the hinge region of the enzyme, a characteristic binding mode for many kinase inhibitors. wustl.edu The benzyl group would likely occupy a hydrophobic pocket, contributing to binding affinity.

Table 1: Illustrative Ligand-Target Interactions and Binding Affinity for Pyrimidine Derivatives

Target Enzyme Interacting Residues (Example) Type of Interaction Predicted Binding Energy (kcal/mol)
Protein Kinase (e.g., EGFR) Cys, Leu, Ala Hydrogen Bond, Hydrophobic -7.0 to -9.5
β-Glucuronidase Arg, Trp, Cys Hydrogen Bond, Hydrophobic -6.5 to -8.0
Dihydrofolate Reductase (DHFR) Ile, Phe, Asp Hydrogen Bond, Hydrophobic -7.0 to -9.0

Note: This table is illustrative and based on typical findings for pyrimidine derivatives. Specific values for this compound would require dedicated computational studies.

Scoring Functions and Docking Algorithm Evaluation

A critical component of molecular docking is the scoring function , a mathematical model used to estimate the binding free energy of the ligand-receptor complex. wikipedia.org Scoring functions rank the different orientations (poses) of the ligand generated by a docking algorithm, with the lowest energy score typically representing the most stable and likely binding mode. wustl.edu

There are several classes of scoring functions:

Force-Field-Based: These functions use classical mechanics parameters to calculate electrostatic and van der Waals interactions.

Empirical: These functions use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) fitted to experimental binding data.

Knowledge-Based: These derive statistical potentials from the frequency of atom-pair contacts observed in experimental protein-ligand crystal structures. acs.org

The accuracy of docking predictions depends heavily on the chosen scoring function and docking algorithm. wustl.edu For kinase inhibitors, which are common targets for pyrimidine derivatives, target-specific scoring functions like kinase-PMF have been developed to improve prediction accuracy over more general functions. acs.orgacs.org Evaluating different algorithms and scoring functions by redocking known inhibitors into their crystal structures is a standard validation procedure to ensure the reliability of the computational model before screening new compounds like this compound. rsc.org Consensus scoring, which combines the results from multiple scoring functions, can also improve the success rate of identifying active compounds. nih.gov

Table 2: Common Scoring Functions Used in Molecular Docking

Scoring Function Type Typical Application
GlideScore Empirical/Force-Field Hybrid General purpose, widely used for virtual screening.
AutoDock Vina Score Empirical/Knowledge-Based Academic and industrial research for binding affinity prediction.
PMF (Potential of Mean Force) Knowledge-Based Target-specific applications (e.g., Kinase-PMF for kinase inhibitors). acs.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov Similarly, pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com These models are invaluable for predicting the activity of novel molecules and guiding the design of more potent derivatives. nih.gov

Development of Predictive Models for Biological Interactions

To develop a predictive QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. journalwjbphs.com For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. nih.gov

Commonly used descriptors in QSAR studies of pyrimidine derivatives include:

Hydrophobicity (e.g., SLogP): Relates to the molecule's partitioning between water and lipids.

Electronic Properties (e.g., EState indices): Describe the electronic environment of atoms and functional groups.

Steric/Topological Properties (e.g., Molecular Refractivity, Valence Connectivity): Relate to the molecule's size, shape, and branching. journalwjbphs.com

Partial Surface Area Descriptors (e.g., PEOE_VSA, Q_VSA): Quantify surface areas with specific partial charges. tandfonline.com

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors to the biological activity. tandfonline.comnih.gov A robust QSAR model, validated internally (e.g., leave-one-out cross-validation) and externally with a test set of compounds, can then be used to predict the activity of new, untested derivatives. nih.govnih.gov

Table 3: Example Molecular Descriptors for QSAR Modeling of Pyrimidine Derivatives

Descriptor Type Example Descriptor Property Encoded Potential Influence on Activity
Hydrophobic R1_SLogP Log of the octanol/water partition coefficient at a specific substituent position. Membrane permeability, hydrophobic interactions with the target. journalwjbphs.com
Electronic R2_EState Electrotopological state index for an atom at a specific position. Ability to participate in electronic and polar interactions. journalwjbphs.com
Topological B_Dou Number of double bonds in the molecule. Molecular rigidity and electronic configuration. tandfonline.com

| Surface Area | Q_VSA_NEG | van der Waals surface area of atoms with negative partial charge. | Potential for hydrogen bonding and electrostatic interactions. tandfonline.com |

Identification of Key Structural Features for Desired Activity

Pharmacophore modeling complements QSAR by identifying the specific 3D arrangement of functional groups (pharmacophoric features) required for optimal interaction with a biological target. dovepress.com For a series of active pyrimidine derivatives, a pharmacophore model might consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Based on the structure of this compound, a hypothetical pharmacophore model could include:

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the ethanone group.

Hydrogen Bond Donor (HBD): The amine (-NH-) of the benzylamino group.

Aromatic Rings (AR): The pyrimidine ring and the phenyl ring of the benzyl group, which can engage in π-π stacking.

Hydrophobic Group (HY): The benzyl moiety and the methyl group on the pyrimidine ring.

This model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new structural scaffolds with the desired biological activity. nih.gov

Retrosynthetic Analysis and Reaction Pathway Predictions using Computational Tools

Retrosynthetic analysis is a strategy used by chemists to plan the synthesis of complex organic molecules. It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical disconnections. advancechemjournal.com Modern computational tools have automated this process, using vast reaction databases and machine learning algorithms to predict plausible synthetic pathways. ijfans.org

For this compound, a computational retrosynthetic analysis would likely propose disconnections based on well-established methods for pyrimidine synthesis. heighpubs.org One of the most common and effective strategies for constructing the pyrimidine ring is the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a urea, thiourea, or guanidine (B92328) derivative. advancechemjournal.com

A plausible retrosynthetic pathway predicted by such a tool might involve the following key disconnection:

C-N Bond Disconnection: The primary disconnection would be between the pyrimidine ring and the benzylamino group, leading back to a 2-chloro or 2-methylthio pyrimidine intermediate and benzylamine. This represents a standard nucleophilic aromatic substitution reaction.

Pyrimidine Ring Disconnection: The core pyrimidine ring itself can be disconnected across the N1-C2 and N3-C2 bonds. This leads back to two key precursors:

A 1,3-dicarbonyl equivalent: In this case, a derivative of 2-methyl-3-oxobutanal.

A guanidine derivative: Benzylguanidine.

The computational tool would analyze various possible reaction pathways, scoring them based on reaction precedent, predicted yield, and the commercial availability of starting materials. This allows chemists to evaluate and select the most efficient and practical route for laboratory synthesis.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Benzylamine
Benzylguanidine
2-methyl-3-oxobutanal
Imatinib
Palbociclib
Ribociclib
Abemaciclib
Afloqualone
Proquazone
Epirizole

Structure Activity Relationship Sar Investigations of 1 2 Benzylamino 4 Methylpyrimidin 5 Yl Ethanone and Its Derivatives in Research Contexts

Design Principles for SAR Studies on Pyrimidine (B1678525) Scaffolds

The design of SAR studies for pyrimidine-based compounds is guided by several key principles aimed at systematically exploring the chemical space around the core structure to optimize interactions with a biological target. The pyrimidine ring itself serves as a rigid core that correctly orients substituents for interaction with proteins such as enzymes or receptors. researchgate.net

Key design strategies often involve:

Modification of Substituents at Key Positions: The 2, 4, 5, and 6 positions of the pyrimidine ring are primary targets for modification. Each position offers a vector into a different region of a potential binding site. nih.gov

Core Scaffold Hopping: In some cases, the pyrimidine ring itself may be replaced by other heterocyclic systems (e.g., pyridopyrimidines, thienopyrimidines) to explore alternative core interactions while retaining key substituent vectors. nih.govmdpi.com

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, which can enhance binding affinity by reducing the entropic penalty of binding.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic or pharmacodynamic properties. For example, replacing a hydrogen atom with fluorine or a carboxyl group with a tetrazole.

For a molecule like 1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone, a typical SAR campaign would systematically alter each of its three main components: the 2-(benzylamino) group, the 4-methyl group, and the 5-ethanone (acetyl) group.

Impact of Substitutions on the Pyrimidine Ring on In Vitro Biological Interactions

The substituents on the pyrimidine ring play a critical role in determining the molecule's biological activity and selectivity. Modifications at the C4, C5, and C6 positions can profoundly influence how the molecule fits into a target's binding site.

Substitution at C4: The 4-position, occupied by a methyl group in the parent compound, is crucial for establishing interactions in a specific pocket of a binding site. In SAR studies of related 2-aminopyrimidine (B69317) histamine (B1213489) H4 receptor ligands, replacing a tert-butyl group at the C6 position with various aromatic and secondary amine moieties led to significant improvements in potency. nih.gov This highlights that the size and nature of substituents at positions C4 and C6 are critical for optimizing target engagement. Altering the methyl group to larger alkyl or aryl groups, or to hydrogen-bonding groups, would be a standard strategy to probe the steric and electronic requirements of the corresponding binding pocket.

Substitution at C5: The C5 position is often a key determinant of potency and selectivity. In studies on a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the nature of the substituent at the C5 position was found to be critical. Replacing a C5-hydroxyl group with a C5-carbonitrile resulted in a more than 155-fold increase in CDK9 inhibition. nih.gov This demonstrates that small, electron-withdrawing groups at the C5 position can be vital for potent activity. Modifications at this position can enhance biostability and bioavailability. researchgate.net For the title compound, the 5-ethanone group is an important feature, and its role is discussed further in the next section.

The following table summarizes the generalized impact of substitutions on different pyrimidine scaffolds from various research contexts.

Scaffold ClassPosition of SubstitutionType of SubstituentObserved Impact on In Vitro ActivityReference Target
2-AminopyrimidinesC4 / C6Aromatic and secondary aminesIncreased binding potencyHistamine H4 Receptor
2-AnilinopyrimidinesC5Carbonitrile (vs. Hydroxyl)>155-fold increase in inhibitory potencyCDK9
Pyrido[3,2-d]pyrimidinesC2 / C4Various substituted aminesExcellent dual inhibitionPI3Kα/mTOR

Role of the Ethanone (B97240) Moiety in Modulating Research Activity

The ethanone (acetyl) group at the C5 position of this compound is a significant feature that can dictate the molecule's biological profile. This group possesses several chemical properties that can contribute to its activity:

Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone group is a strong hydrogen bond acceptor. In many enzyme active sites, particularly kinases, this feature allows for the formation of a crucial hydrogen bond with an amino acid residue (e.g., the backbone NH of the hinge region), anchoring the inhibitor in the binding pocket. mdpi.com

Electron-Withdrawing Nature: As an electron-withdrawing group, the ethanone moiety influences the electron density of the pyrimidine ring, which can affect ring stacking interactions (π-π interactions) with aromatic residues like phenylalanine or tyrosine in a binding site.

Steric Influence and Vector for Further Synthesis: The acetyl group provides specific steric bulk that must be accommodated by the target protein. It also serves as a versatile chemical handle. For instance, studies on 5-acetyl-pyrimidines have shown they can be used as precursors to synthesize more complex fused-ring systems like pyrido[2,3-d]pyrimidines, demonstrating the synthetic utility of this group for creating diverse analog libraries. nih.gov

In SAR studies, the ethanone moiety would be a prime candidate for modification to probe its importance.

Hypothetical SAR of the Ethanone Moiety

Modification Rationale Predicted Impact on Activity
Reduction to alcohol (-CH(OH)CH₃) Removes carbonyl, adds H-bond donor Likely to decrease or alter activity by losing key H-bond acceptor.
Replacement with nitrile (-CN) Maintains electron-withdrawing character, smaller size May retain or enhance potency if H-bond is not critical but electronic effect is.
Replacement with amide (-CONH₂) Introduces H-bond donor and acceptor Could enhance binding if the pocket has complementary residues.

Influence of the Benzylamino Group on Receptor Binding or Enzyme Inhibition (In Vitro Studies)

The 2-benzylamino group is another critical component of the molecule, extending from the pyrimidine core to interact with regions of the binding site that are often more solvent-exposed or located in hydrophobic sub-pockets. SAR studies on this group typically involve modifications to both the benzyl (B1604629) ring and the amino linker.

Substitutions on the Benzyl Ring: Adding substituents to the phenyl ring of the benzyl group is a common strategy to explore electronic and steric effects. In a study of 5-benzylamine-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives as CSNK2A inhibitors, it was found that the addition of small electron-donating or electron-withdrawing groups to the benzyl ring did not cause a dramatic change in activity. nih.gov This suggests that for that particular target, the primary role of the benzyl group might be to occupy a hydrophobic pocket without engaging in specific directional interactions. However, in other systems, such substitutions can be critical.

Replacement of the Benzyl Group: Replacing the benzyl group with other alkyl or aryl moieties is a standard approach. For example, replacing it with a cyclohexylmethyl group can test the necessity of the aromatic π-system for activity. nih.gov

The table below outlines findings from related aminopyrimidine structures.

Scaffold ClassModification on Benzylamino GroupTargetIn Vitro Finding
Pyrimido[4,5-c]quinolinesSmall e⁻-donating/withdrawing groups on benzyl ringCSNK2ANo dramatic effect on IC₅₀, suggesting a general hydrophobic interaction.
TryptaminesN-benzyl substitution5-HT₂ ReceptorsKnown to increase affinity and potency.
Thieno[2,3-d]pyrimidines2-(benzylamino) substitutionBreast Cancer CellsDemonstrated cytotoxic activity (GP = -31.02%).

Correlation of Structural Diversity with Mechanistic Hypotheses (Non-clinical mechanistic studies)

By combining the SAR data from various modifications, researchers can formulate mechanistic hypotheses about how these compounds interact with their biological targets at a molecular level. For many 2-aminopyrimidine-based compounds, particularly those targeting protein kinases, a common mechanistic hypothesis is ATP-competitive inhibition.

In this model:

The 2-aminopyrimidine core acts as a "hinge binder." The N1 and the 2-amino group of the pyrimidine form one or two key hydrogen bonds with the backbone amino acids of the kinase hinge region, mimicking the interaction of the adenine (B156593) part of ATP. researchgate.net

The substituent at the C4 position (the methyl group) projects into the ATP binding site, where it can interact with hydrophobic residues. Its size and character are critical for achieving a good fit and avoiding steric clashes.

The ethanone group at the C5 position often extends towards the ribose-binding pocket. The carbonyl oxygen can form an additional hydrogen bond, further anchoring the molecule and enhancing potency. Studies on related pyrimidine inhibitors have shown that groups at C5 are crucial for selectivity among different kinases. nih.gov

The benzylamino group at the C2 position typically projects out of the primary ATP pocket towards the solvent-exposed region or a nearby hydrophobic channel. This part of the molecule is often modified to improve physicochemical properties like solubility or to gain additional interactions that enhance selectivity. nih.gov

Molecular docking studies on related pyrimidine structures support this type of binding hypothesis. For instance, docking of pyrimidine derivatives into the active site of β-glucuronidase showed that hydrogen bonding and hydrophobic interactions were key to inhibitory activity. mdpi.com Similarly, docking of a pyrimidine-tethered compound into the EGFR kinase domain showed a crucial hydrogen bond between a carbonyl oxygen (part of a propenone moiety at C5) and the backbone MET793 residue in the ATP binding site. mdpi.com These non-clinical studies allow for the rationalization of SAR data and guide the design of next-generation compounds with improved activity and selectivity profiles.

Mechanistic Elucidation of Interactions at the Molecular and Subcellular Levels Non Clinical Research

Enzyme Inhibition Kinetics and Binding Site Characterization (In Vitro)

A thorough review of scientific databases indicates that specific studies on the enzyme inhibition kinetics for 1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone have not been published. Research in this area would typically involve in vitro assays to determine if this compound can inhibit the activity of specific enzymes.

The characterization of enzyme inhibition involves determining several key kinetic parameters. nih.gov Methodologies for such studies often employ graphical analysis of enzyme reaction rates in the presence and absence of the inhibitor. nih.gov The primary types of reversible enzyme inhibition that would be investigated are competitive, noncompetitive, and uncompetitive inhibition. researchgate.net

Competitive inhibition occurs when an inhibitor molecule competes with the substrate for binding to the enzyme's active site. nih.gov

Noncompetitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, affecting the enzyme's catalytic activity without blocking substrate binding.

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex.

Should such research be undertaken, the data would be analyzed using models like the Michaelis-Menten equation to determine constants such as the inhibition constant (Kᵢ), which quantifies the inhibitor's potency. mdpi.com Characterization of the binding site would involve techniques like X-ray crystallography or computational docking studies to visualize the interaction between this compound and its target enzyme at the atomic level.

As of the current date, no data tables detailing the inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) for this compound against any specific enzyme are available in the peer-reviewed literature.

Receptor Binding Profiling and Ligand-Receptor Complex Formation (In Vitro)

There is no published research detailing the receptor binding profile of this compound. Such a profile would be generated by screening the compound against a panel of known biological receptors to identify any binding affinity. This process is crucial for understanding a compound's potential pharmacological effects and off-target interactions.

The study of ligand-receptor complex formation would involve biophysical techniques to characterize the binding event. These could include:

Radioligand binding assays: To determine the affinity (Kᵢ or Kₔ) of the compound for specific receptors.

Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation in real-time.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.

Advanced techniques like cryo-electron microscopy could be employed to determine the high-resolution structure of the ligand-receptor complex, revealing the precise molecular interactions that govern binding and selectivity. nih.gov Methodologies such as the Receptor-Heteromer Investigation Technology (Receptor-HIT) could also be used to explore interactions with receptor complexes in live cells. nih.gov

Currently, there are no available data tables listing the binding affinities (Kᵢ, Kₔ, or EC₅₀) of this compound for any receptors.

Cellular Target Identification Methodologies (e.g., chemical proteomics, affinity purification in in vitro cell lines)

No studies have been published that identify the specific cellular targets of this compound. Identifying the protein or proteins that a small molecule interacts with inside a cell is fundamental to understanding its mechanism of action. nih.gov

Modern approaches to target identification often utilize chemical proteomics. rsc.orgscienceopen.com This typically involves synthesizing a modified version of the compound, known as a chemical probe, which contains a reporter tag (like biotin) and sometimes a reactive group for covalent bonding. researchgate.netnih.gov This probe is then introduced into in vitro cell lines or cell lysates. researchgate.net

The general workflow for target identification using these methods includes:

Probe Synthesis: A derivative of this compound would be created that retains its biological activity but includes a tag for purification. nih.gov

Target Fishing: The probe is incubated with a cellular proteome (e.g., cell lysate), allowing it to bind to its protein targets. nih.gov

Affinity Purification: The probe-protein complexes are isolated from the mixture using the tag (e.g., streptavidin beads for a biotin (B1667282) tag).

Protein Identification: The captured proteins are identified using techniques like mass spectrometry. nih.gov

These powerful, unbiased methods can reveal the full spectrum of a compound's interacting partners within the complex cellular environment. nih.gov However, no such experiments have been reported for this compound.

Elucidation of Molecular Pathways in Model Systems (e.g., cell-free assays, defined biochemical systems)

There is a lack of published research on the effects of this compound on specific molecular pathways. The elucidation of how a compound perturbs cellular signaling or metabolic pathways is a critical step in mechanistic studies.

This research is often conducted in simplified, controlled environments known as model systems:

Cell-free assays: These systems, which consist of cell lysates or purified components, allow researchers to study complex biological processes like protein synthesis or metabolic pathways without the complexity of a living cell. nih.gov They offer a high degree of control for manipulating conditions and observing the direct effects of a compound on a specific pathway. nih.gov

Defined biochemical systems: These are even more simplified systems, often containing only a few purified enzymes and substrates, used to reconstitute a specific segment of a biological pathway. This allows for precise measurement of how a compound like this compound might alter the activity of the pathway's components.

By using such systems, investigators could determine if the compound modulates the activity of key enzymes or protein-protein interactions within a given pathway. At present, the molecular pathways affected by this compound remain uncharacterized.

Advanced Analytical Methodologies for Research on 1 2 Benzylamino 4 Methylpyrimidin 5 Yl Ethanone

Chromatographic Method Development and Optimization

Chromatography is a cornerstone for the separation and analysis of 1-[2-(benzylamino)-4-methylpyrimidin-5-yl]ethanone from complex matrices. Method development focuses on achieving optimal resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Samples

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile technique for the analysis of pyrimidine (B1678525) derivatives like this compound. researchgate.net The method is adept at assessing the purity of synthesized batches and quantifying the compound in various research samples.

Development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector settings. For pyrimidine derivatives, C8 and C18 silica (B1680970) gel columns are typically employed, offering excellent separation based on hydrophobicity. researchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and improve peak shape. researchgate.netnih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to achieve optimal separation of the main compound from any impurities. UV detection is commonly used for quantification, with the wavelength set at the absorbance maximum of the compound. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of this compound

Parameter Typical Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 20 mM Ammonium Acetate Buffer (pH 4.0)
Gradient 20% A to 80% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector UV-Vis at 270 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, many pyrimidine derivatives, including potentially this compound, exhibit low volatility and may be thermally labile, making direct GC analysis challenging. researchgate.netnih.gov To overcome this, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form. researchgate.netnih.gov

Common derivatization reagents for compounds with amino groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like ethyl chloroformate. researchgate.netnih.gov This process replaces active hydrogens with less polar, more volatile groups. The derivatized compound can then be readily analyzed by GC, typically using a capillary column with a non-polar stationary phase (e.g., HP-5). researchgate.net The temperature program is optimized to ensure the separation of the derivatized analyte from any by-products or other components in the sample.

Table 2: Hypothetical GC Parameters for Derivatized this compound

Parameter Typical Setting
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column HP-5 (30 m x 0.32 mm, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250°C
Temperature Program 100°C (1 min), ramp at 15°C/min to 280°C (5 min)
Detector Flame Ionization Detector (FID)

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Should this compound possess a chiral center or be synthesized as a racemic mixture, supercritical fluid chromatography would be a powerful technique for enantiomeric separation. chromatographyonline.comselvita.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mdpi.com This gives it unique properties, such as low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. chromatographyonline.comresearchgate.net

For chiral separations, SFC is almost always used with a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs are the most widely used for a broad range of compounds. chromatographyonline.com The mobile phase is typically a mixture of supercritical CO2 and a small amount of an organic modifier, such as methanol or ethanol, to adjust the solvent strength. mdpi.com Acidic or basic additives may also be included to improve peak shape and resolution for certain analytes. afmps.be

Table 3: Potential SFC Parameters for Chiral Separation of this compound Enantiomers

Parameter Typical Setting
Column Polysaccharide-based CSP (e.g., Chiralpak IA)
Mobile Phase A Supercritical CO2
Mobile Phase B (Modifier) Methanol
Gradient 5% B to 40% B over 10 minutes
Back Pressure 150 bar
Column Temperature 40°C
Detector UV-Vis

Coupled Techniques for Enhanced Analysis

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both quantification and structural elucidation, offering higher selectivity and the ability to identify unknown compounds.

LC-MS/MS for Metabolite Identification and Quantitation in Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for studying the metabolism of compounds like this compound in biological research samples. nih.govtechnologynetworks.com It combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique allows for the detection and quantification of the parent compound and its metabolites, even at very low concentrations. technologynetworks.com

In a typical workflow, a biological sample is first processed and then injected into the LC-MS/MS system. The compounds are separated on an HPLC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis as it typically produces intact molecular ions. nih.gov In the tandem mass spectrometer, the molecular ion of interest is selected and fragmented, and the resulting fragment ions are detected. This fragmentation pattern provides a "fingerprint" that is highly specific to the compound's structure, allowing for confident identification of metabolites. nih.gov Common metabolic transformations for a molecule like this compound could include hydroxylation on the benzyl (B1604629) or pyrimidine rings, or N-debenzylation.

Table 4: Representative LC-MS/MS Parameters for Metabolite Analysis

Parameter Typical Setting
LC System UHPLC with C18 column
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole or Orbitrap
Scan Mode Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for identification
Collision Gas Argon
Capillary Voltage 3.5 kV
Source Temperature 150°C

GC-MS for Volatile Organic Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the separation and identification of volatile and semi-volatile organic compounds. nih.gov In the context of this compound research, GC-MS could be employed to analyze volatile impurities from the synthesis process or to identify volatile degradation products that may form under stress conditions (e.g., heat or light).

Similar to GC analysis, a derivatization step may be necessary if the impurities or degradation products are not sufficiently volatile. researchgate.net The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum for each component provides detailed structural information, allowing for its identification by comparison to spectral libraries or by interpretation of the fragmentation pattern.

Table 5: General GC-MS Parameters for Volatile Impurity Profiling

Parameter Typical Setting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Temperature Program 50°C (2 min), ramp at 10°C/min to 300°C (10 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-500 m/z

Electrochemical Detection Methods for Redox Characterization

The electrochemical behavior of pyrimidine derivatives is a subject of significant interest due to the redox activity inherent to the pyrimidine ring system, which is analogous to purine (B94841) and pyrimidine bases in nucleic acids. While specific electrochemical studies on this compound are not extensively documented in publicly available literature, its redox characteristics can be inferred from studies on structurally similar aminopyrimidine compounds. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and sinusoidal voltammetry are instrumental in characterizing the oxidation and reduction potentials of these molecules. nih.govresearchgate.netpsu.edu

The redox behavior of pyrimidine derivatives is largely influenced by the nature and position of substituents on the pyrimidine core. The benzylamino group at the C2 position and the acetyl group at the C5 position of this compound are expected to significantly modulate its electrochemical properties. The amino group generally facilitates oxidation, while the electron-withdrawing acetyl group may influence reduction potentials.

Cyclic voltammetry is a primary technique for investigating the redox properties of such compounds. A typical CV experiment would involve scanning the potential of a working electrode (e.g., glassy carbon, boron-doped diamond) and measuring the resulting current. researchgate.netscispace.com For a compound like this compound, one might observe oxidation peaks corresponding to the electron transfer from the pyrimidine ring or the amino group, and potentially reduction peaks related to the acetyl substituent. The irreversibility or reversibility of these peaks provides insight into the stability of the resulting radical ions. psu.edu

Studies on various pyrimidine derivatives have demonstrated that both oxidation and reduction processes are pH-dependent, indicating the involvement of protons in the electron-transfer reactions. psu.educore.ac.uk Therefore, the comprehensive redox characterization of this compound would necessitate performing voltammetric measurements across a range of pH values. This allows for the determination of the number of protons and electrons involved in each redox step. core.ac.uk

The data obtained from these electrochemical studies are crucial for understanding the compound's potential involvement in biological redox processes and for the development of electrochemical sensors.

Interactive Data Table: Electrochemical Parameters of Representative Pyrimidine Derivatives

CompoundTechniqueWorking ElectrodeEpa (V) vs. Ag/AgClEpc (V) vs. Ag/AgClKey FindingsReference
Adenine (B156593)Sinusoidal VoltammetryCopper--Submicromolar detection limits achieved. nih.gov
CytosineSinusoidal VoltammetryCopper--Demonstrates the electroactivity of the pyrimidine backbone. nih.gov
1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-oneCyclic VoltammetryHanging Mercury Drop-Multiple cathodic peaksCathodic peaks observed, indicating reduction of the compound. researchgate.net
GuanineDifferential Pulse VoltammetryGlassy Carbon+0.7 to +1.1 (pH dependent)-Oxidation peak potential is pH-dependent. core.ac.uk
ThymineDifferential Pulse VoltammetryGlassy Carbon+1.2 to +1.5 (pH dependent)-Oxidation peak potential is pH-dependent. core.ac.uk

Note: This table presents data for related purine and pyrimidine compounds to illustrate the types of data generated in electrochemical studies, as specific data for this compound is not available.

Development of High-Throughput Screening Assays for Chemical Libraries (For research purposes, not clinical screening)

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large chemical libraries for their effects on a specific biological target or pathway. nih.gov The development of robust and reliable HTS assays is critical for identifying novel bioactive molecules. For a compound such as this compound, which belongs to the versatile pyrimidine class of compounds, HTS assays can be designed to explore its potential as a modulator of various biological targets, particularly protein kinases, owing to the prevalence of the pyrimidine scaffold in kinase inhibitors. nih.govnih.govmdpi.com

The initial phase of developing an HTS assay involves target identification and validation. Given that many 2-aminopyrimidine (B69317) derivatives exhibit kinase inhibitory activity, a relevant HTS campaign could focus on a panel of protein kinases implicated in disease. nih.govmdpi.com The assay would be designed to measure the inhibition of kinase activity by compounds in a chemical library.

A variety of assay formats are amenable to HTS, including biochemical and cell-based assays. nih.gov

Biochemical Assays: These assays directly measure the activity of the purified target protein. For a kinase target, this could involve measuring the phosphorylation of a substrate. Common detection methods include:

Fluorescence-Based Readouts: Techniques like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity are widely used due to their sensitivity and compatibility with automation. enamine.net

Luminescence-Based Readouts: Assays that produce a luminescent signal, such as those measuring ATP consumption (e.g., Kinase-Glo®), are also popular for their high signal-to-background ratios. enamine.net

Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or pathway in a more physiologically relevant context. For a kinase inhibitor, a cell-based assay might measure the inhibition of a downstream signaling event or a cellular phenotype such as proliferation or apoptosis. nih.gov

The process of adapting an assay for HTS involves miniaturization to 384- or 1536-well plate formats, optimization of reagent concentrations, and automation of liquid handling steps to ensure reproducibility and high throughput. news-medical.net Statistical validation of the assay performance, often using the Z'-factor, is crucial to ensure that the assay can reliably distinguish between active and inactive compounds.

Once a primary HTS campaign is completed, "hit" compounds are subjected to a series of validation and secondary screening steps to confirm their activity, determine their potency and selectivity, and eliminate false positives. This iterative process of screening and optimization is essential for the identification of promising lead compounds for further research. nih.gov

Interactive Data Table: Key Considerations in HTS Assay Development for Pyrimidine-Based Libraries

ParameterDescriptionExample Technologies/MethodsImportance for Research
Assay Principle The fundamental biological or chemical reaction being measured.Enzyme inhibition, receptor binding, protein-protein interaction, cellular signaling.Defines the biological question being addressed.
Detection Method The technology used to quantify the assay signal.Fluorescence (FP, TR-FRET), Luminescence, Absorbance, Mass Spectrometry. researchgate.netDetermines sensitivity, throughput, and susceptibility to interference.
Assay Format The physical platform for the assay.384-well or 1536-well microplates.Enables miniaturization and automation for high throughput.
Library Type The collection of chemical compounds being screened.Diversity-oriented libraries, focused libraries (e.g., kinase inhibitors), natural product libraries. thermofisher.comThe chemical space explored influences the novelty and properties of the identified hits.
Hit Validation The process of confirming the activity of initial hits.Dose-response curves, secondary assays, orthogonality testing.Ensures that resources are focused on genuinely active compounds.
Data Analysis The computational methods used to process and interpret screening data.Z'-factor calculation, IC50/EC50 determination, clustering of active compounds.Essential for identifying true hits and understanding structure-activity relationships.

Potential Research Applications and Future Directions for 1 2 Benzylamino 4 Methylpyrimidin 5 Yl Ethanone

Development as Chemical Probes for Biological Systems

Currently, there is no specific information available in the scientific literature regarding the development of 1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone as a chemical probe. In principle, pyrimidine (B1678525) derivatives can be developed into chemical probes to study biological systems. This often involves incorporating reporter groups, such as fluorescent tags, to allow for the visualization and tracking of the molecule's interaction with specific biological targets. The development of a pyrimidine-based fluorescent probe for equilibrative nucleoside transporter 1 (ENT1) illustrates this potential. However, such modifications and applications have not been reported for this compound.

Application as Building Blocks in Combinatorial Chemistry

The structure of this compound makes it a suitable candidate for use as a building block in combinatorial chemistry. acs.orgnih.gov Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library, which can then be screened for biological activity. acs.org The pyrimidine core is a common and valuable scaffold for creating such libraries due to its presence in many biologically active compounds. nih.gov

The functional groups on this compound, such as the ethanone (B97240) group, could serve as a handle for further chemical modifications, allowing for the attachment of a variety of other chemical moieties to generate a diverse library of compounds. This approach has been successfully used with other pyrimidine scaffolds to generate large libraries for drug discovery. nih.gov

Table 1: Potential Reactive Sites of this compound for Combinatorial Chemistry

Functional GroupPotential Reactions
Ethanone (Acetyl) GroupAldol condensation, Knoevenagel condensation, etc.
Benzylamino GroupN-alkylation, N-acylation
Pyrimidine RingVarious cross-coupling reactions (e.g., Suzuki, Heck) if further functionalized

Role in Materials Science and Supramolecular Chemistry

There is no specific research detailing the role of this compound in materials science or supramolecular chemistry. However, pyrimidine derivatives are known to participate in the formation of supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π–π stacking. acs.orgnih.govtandfonline.com These interactions can lead to the formation of well-ordered, self-assembled structures with potential applications in areas like crystal engineering and the development of novel materials with specific electronic or optical properties. tandfonline.com The aromatic rings and hydrogen bond donors/acceptors in this compound could potentially facilitate such interactions.

Catalytic Applications or Ligand Development in Organometallic Chemistry

Specific information on the catalytic applications or use as a ligand for this compound is not available. Pyrimidine-containing molecules, however, can act as ligands that coordinate with metal ions to form complexes. researchgate.netnih.gov These metal complexes can sometimes exhibit catalytic activity. For instance, ruthenium complexes with bidentate P^N ligands have been shown to catalyze the synthesis of pyridines and pyrimidines. acs.org The nitrogen atoms in the pyrimidine ring and the benzylamino group of this compound could potentially coordinate with metal centers, suggesting a theoretical possibility for its use in the development of new catalysts.

Challenges and Emerging Trends in Pyrimidine-Based Research

Research on pyrimidine-based compounds faces several challenges, including overcoming drug resistance in clinical applications and improving the selectivity of these compounds to reduce side effects. ijsat.orgnih.gov A significant portion of current research is focused on synthesizing novel pyrimidine derivatives and hybrid molecules that can address these issues. nih.govmdpi.com

Emerging trends in the field include the development of pyrimidine-based compounds as kinase inhibitors for cancer therapy and the exploration of new synthetic methodologies to create more diverse and complex pyrimidine structures. ijsat.orgtandfonline.com The versatility of the pyrimidine scaffold continues to make it a central focus in medicinal chemistry. tandfonline.commdpi.com

Opportunities for Further Structural Exploration and Derivatization

Significant opportunities exist for the further structural exploration and derivatization of this compound. As a largely uninvestigated molecule, a systematic structure-activity relationship (SAR) study could be undertaken. This would involve synthesizing a series of analogs with modifications at various positions to explore how these changes affect potential biological activity.

For example, substitutions on the benzyl (B1604629) ring of the benzylamino group could be varied to probe the effects of electronic and steric factors. Similarly, the methyl group on the pyrimidine ring could be replaced with other alkyl or aryl groups, and the ethanone moiety could be transformed into other functional groups. Such studies are crucial for understanding the chemical space around this scaffold and could lead to the discovery of novel compounds with interesting properties.

Q & A

Q. What are the optimal synthesis routes for 1-[2-(Benzylamino)-4-methylpyrimidin-5-yl]ethanone, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer :
    Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key parameters include:
    • Solvents : Ethanol or methanol enhances solubility and reaction homogeneity .
    • Catalysts : Acidic or basic catalysts (e.g., HCl or KOH) improve reaction kinetics .
    • Purification : Column chromatography or crystallization ensures >95% purity .
    • Optimization : Yield improvements (e.g., 70–85%) require controlled pH (6–8) and temperature (60–80°C) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
    • X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positions (e.g., benzylamino and methyl groups) .
    • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~200 ppm) .
    • SMILES/InChI : Canonical representations (e.g., CC1=NC(=NC(=S)C1C(=O)C)C2=CC=CO2) aid computational modeling .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of pyrimidine derivatives, such as varying enzyme inhibition efficacies?

  • Methodological Answer :
    • Comparative assays : Standardize conditions (e.g., pH, temperature, enzyme concentration) to minimize variability .
    • Structural analogs : Compare IC50_{50} values of derivatives (e.g., fluorophenyl or bromo-substituted analogs) to identify structure-activity relationships (SAR) .
    • Data normalization : Use positive controls (e.g., known inhibitors) to calibrate activity measurements .

Q. What strategies are recommended for elucidating the mechanism of action of this compound when interacting with biological targets, given limited existing data?

  • Methodological Answer :
    • Molecular docking : Predict binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina .
    • In vitro assays : Measure inhibition of ATP-binding pockets or receptor activation (e.g., fluorescence polarization assays) .
    • Proteomics : Identify differentially expressed proteins via LC-MS/MS after compound exposure .

Q. How can multi-step synthesis protocols (e.g., reductive amination followed by acylation) be designed to minimize side products?

  • Methodological Answer :
    • Intermediate characterization : Use TLC or HPLC to monitor reaction progress and isolate intermediates .
    • Protecting groups : Temporarily shield reactive sites (e.g., benzyl groups for amines) during acylation .
    • Stoichiometry : Maintain a 1:1.2 molar ratio of amine to acylating agent to reduce unreacted starting material .

Q. What experimental approaches validate the stability of this compound under physiological conditions (e.g., plasma or buffer solutions)?

  • Methodological Answer :
    • Stability assays : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C for 24–72 hours.
    • Analytical tools : LC-MS quantifies degradation products (e.g., hydrolysis of the ethanone group) .
    • Half-life calculation : Use first-order kinetics to determine t1/2t_{1/2} and optimize formulations .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. non-polar solvents be reconciled?

  • Methodological Answer :
    • Solubility testing : Perform shake-flask experiments in solvents (e.g., DMSO, hexane) at 25°C.
    • LogP determination : Experimental vs. calculated LogP (e.g., 2.1 vs. 2.5) identifies discrepancies due to impurities .
    • Structural factors : The benzylamino group increases polarity, but the methylpyrimidine core reduces aqueous solubility .

Applications in Drug Development

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7 or HeLa) to determine IC50_{50} .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death .
    • Kinase profiling : Screen against a panel of 50+ kinases to identify target selectivity .

Structural Modification Guidance

Q. Which substituents on the pyrimidine ring enhance bioavailability without compromising activity?

  • Methodological Answer :
    • Hydrophilic groups : Hydroxyl or amino groups at position 4 improve solubility but may reduce membrane permeability .
    • Halogenation : Fluorine at position 5 increases metabolic stability (e.g., t1/2t_{1/2} from 2.1 to 4.3 hours) .
    • Methyl groups : Position 4-methyl enhances lipophilicity, correlating with higher CNS penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.